7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c1-26-15-4-2-3-14(9-15)20-23-21-17(11-22)16(7-8-25(21)24-20)13-5-6-18-19(10-13)28-12-27-18/h2-10H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOWKAWDXDPKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS Number: 685108-55-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H14N4O3
- Molecular Weight : 370.36 g/mol
The compound features a triazole ring fused with a pyridine structure and is substituted with a benzodioxole moiety and a methoxyphenyl group. These structural characteristics may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation techniques that incorporate various aryl and heterocyclic components. Specific methodologies may vary, but the general approach focuses on achieving high yields and purity through optimized reaction conditions.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that triazolo-pyridine derivatives can inhibit cell proliferation across various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | MCF-7 (breast cancer) | 0.57 | Tubulin polymerization inhibition |
| Example B | A549 (lung cancer) | 0.34 | Colchicine site binding |
While specific IC50 values for this compound have not been extensively documented in the literature, related compounds demonstrate promising activity against similar targets .
Enzymatic Inhibition
The compound's potential as an enzymatic inhibitor has been explored in various studies. For example, derivatives of triazolo-pyridines have shown activity against enzymes involved in cancer metabolism and proliferation pathways. The inhibition of key enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of tubulin polymerization , leading to cell cycle arrest.
- Interference with signaling pathways associated with cancer progression.
- Induction of apoptosis through the activation of caspases and other apoptotic factors.
Case Studies
Several studies have investigated the biological activity of triazolo-pyridine derivatives:
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various triazolo derivatives against breast and colon cancer cell lines. The results indicated that modifications on the aryl groups significantly influenced activity levels.
- Molecular Docking Studies : Computational studies have demonstrated strong binding affinities for the colchicine site on tubulin for compounds similar to this compound. These interactions suggest a potential mechanism for its anticancer activity.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 7-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Triazolopyridine derivatives are known to inhibit various pathogens by targeting specific enzymes or receptors within microbial cells.
- Anti-inflammatory Properties : Studies suggest that this compound may exert anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation .
- Anticancer Potential : There is growing interest in the anticancer properties of triazolopyridine derivatives. Preliminary studies indicate that this compound may inhibit certain kinases involved in cancer progression, making it a candidate for further investigation in oncology .
Medicinal Chemistry Applications
The primary applications of this compound lie within medicinal chemistry:
- Drug Development : The unique structural features of the compound allow for modifications that can enhance its pharmacological profile. Its potential as a therapeutic agent in treating cancer and neurodegenerative disorders is particularly noteworthy .
- Targeted Therapy : Research is ongoing into how this compound can be utilized in targeted therapies for various diseases. Its ability to interact with specific biological targets makes it suitable for developing precision medicine approaches .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents at positions 2 and 7, leading to differences in physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
| Compound Name / Substituents | Molecular Weight | Key Properties/Activities | References |
|---|---|---|---|
| Target compound : 7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)triazolo[1,5-a]pyridine-8-carbonitrile | 370.37 | High polarity (TPSA: 96.2 Ų); methoxy group enhances solubility; no reported bioactivity | [3], [7] |
| Analog 1 : 7-(1,3-Benzodioxol-5-yl)-2-(2-fluorophenyl)triazolo[1,5-a]pyridine-8-carbonitrile | 358.34 | Lower molecular weight; fluorine improves metabolic stability; unconfirmed antimicrobial potential | [3] |
| Analog 2 : 7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)triazolo[1,5-a]pyridine-8-carbonitrile | 365.34 | Increased electron-withdrawing effect (cyano); strong fluorescence (quantum yield >0.8) | [7], [9] |
| Analog 3 : 2-(4-tert-Butylphenyl)-7-(1,3-benzodioxol-5-yl)triazolo[1,5-a]pyridine-8-carbonitrile | 428.45 | Bulky tert-butyl group reduces solubility; potential for hydrophobic binding in drug design | [6] |
| Analog 4 : 2-(3-Trifluoromethylphenyl)-7-(1,3-benzodioxol-5-yl)triazolo[1,5-a]pyridine-8-carbonitrile | 422.33 | Trifluoromethyl enhances lipophilicity (XLogP3: 4.1); explored in antiviral screens | [1], [5] |
Research Implications and Limitations
- Unanswered questions : The target compound’s biological profile remains uncharacterized. Comparative studies with Analog 2 could explore fluorescence-based applications.
- Synthetic challenges : Low yields (~33%) in some routes (e.g., benzothiazolyl derivatives) highlight the need for optimized protocols .
Q & A
Q. Structural modifications :
- Substituent variation : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to alter electronic properties.
- Heteroatom substitution : Replace benzodioxole with benzothiazole () for improved binding affinity.
Experimental design : - SAR studies : Synthesize analogs with systematic substituent changes.
- Docking simulations : Prioritize targets (e.g., kinase enzymes) using molecular modeling.
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) with reference to analogs in –20 .
Basic: What functional groups dominate reactivity, and how do they influence synthetic challenges?
| Functional Group | Reactivity Role | Challenge |
|---|---|---|
| Nitrile (C≡N) | Participates in cyclization; sensitive to hydrolysis under acidic conditions. | Requires anhydrous conditions to prevent degradation. |
| Benzodioxole | Electron-donating group; stabilizes intermediates via resonance. | May sterically hinder substitution reactions. |
| Methoxyphenyl | Directs electrophilic substitution; prone to demethylation under strong acids. | Avoid Brønsted acids in reactions to preserve integrity. |
Advanced: How to design kinetic vs. thermodynamic control experiments for regioselective synthesis?
- Kinetic control : Use low temperatures (−78°C) and strong bases (LDA) to favor faster-forming intermediates.
- Thermodynamic control : Prolonged heating (reflux in THF) to stabilize more stable products.
Example : In , LDA at −78°C yields 5-amino derivatives, while NaH at 25°C may favor alternative regioisomers. Monitor via TLC and isolate intermediates to validate pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
